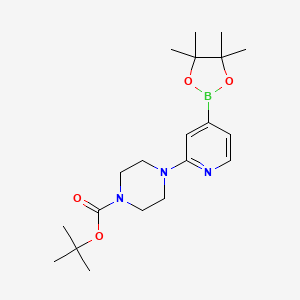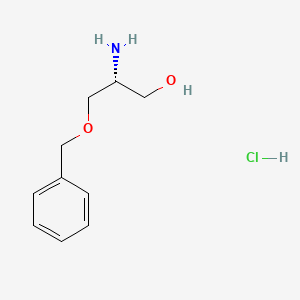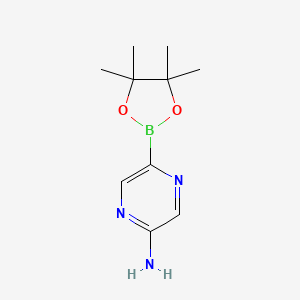
5-ブロモ-2-メチルニコチン酸
説明
5-Bromo-2-methylnicotinic acid is a chemical compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . . This compound is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position and a methyl group at the 2-position of the pyridine ring.
科学的研究の応用
5-Bromo-2-methylnicotinic acid has several applications in scientific research:
作用機序
Target of Action
5-Bromo-2-methylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin is a crucial component of the coenzymes NAD and NADP, which play vital roles in cellular metabolism . Therefore, the primary targets of 5-Bromo-2-methylnicotinic acid are likely to be the same enzymes and biochemical pathways that interact with niacin and its coenzymes .
Mode of Action
Given its structural similarity to niacin, it may interact with the same targets . Niacin and its coenzymes are involved in numerous redox reactions in the body, acting as electron donors or acceptors . Therefore, 5-Bromo-2-methylnicotinic acid may influence these reactions, potentially modulating metabolic processes .
Biochemical Pathways
Niacin is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins . It plays a role in the production of ATP, DNA repair, cell signaling, and the production of steroid hormones . As a derivative of niacin, 5-Bromo-2-methylnicotinic acid may affect these same pathways .
Pharmacokinetics
Niacin is known to be well-absorbed in the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine
Result of Action
Given its similarity to niacin, it may have similar effects, such as influencing metabolic processes and potentially having a role in cell signaling and dna repair .
生化学分析
Biochemical Properties
5-Bromo-2-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions. 5-Bromo-2-methylnicotinic acid can act as an inhibitor of certain enzymes that utilize NAD+ as a cofactor, thereby affecting metabolic pathways that rely on these enzymes .
Additionally, 5-Bromo-2-methylnicotinic acid has been shown to interact with proteins involved in cellular signaling pathways. For example, it can bind to and inhibit the activity of protein kinases, which are enzymes that phosphorylate other proteins to regulate their activity. This interaction can lead to alterations in cell signaling and metabolic processes .
Cellular Effects
The effects of 5-Bromo-2-methylnicotinic acid on various types of cells and cellular processes are profound. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-2-methylnicotinic acid can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Moreover, 5-Bromo-2-methylnicotinic acid affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. It can inhibit the activity of enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . This inhibition can have downstream effects on cellular processes that depend on energy availability.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methylnicotinic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 5-Bromo-2-methylnicotinic acid to the active sites of enzymes, leading to their inhibition. For example, it can bind to the active site of protein kinases, preventing them from phosphorylating their target proteins .
Additionally, 5-Bromo-2-methylnicotinic acid can influence gene expression by interacting with transcription factors. It can bind to specific regions of these proteins, altering their ability to bind to DNA and regulate gene transcription . This interaction can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methylnicotinic acid have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .
Long-term exposure to 5-Bromo-2-methylnicotinic acid in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, prolonged exposure to the compound has been associated with changes in tissue function and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methylnicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular processes without causing significant harm . At higher doses, 5-Bromo-2-methylnicotinic acid can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .
Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of 5-Bromo-2-methylnicotinic acid become more pronounced and can lead to adverse outcomes in animal models .
Metabolic Pathways
5-Bromo-2-methylnicotinic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, 5-Bromo-2-methylnicotinic acid can affect the tricarboxylic acid cycle by inhibiting enzymes that utilize NAD+ as a cofactor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylnicotinic acid typically involves the bromination of 2-methylnicotinic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of 5-Bromo-2-methylnicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
5-Bromo-2-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
類似化合物との比較
Similar Compounds
2-Methylnicotinic Acid: Lacks the bromine substitution, leading to different reactivity and applications.
5-Bromo-2-methoxynicotinic Acid:
3-Fluoro-4-iodopyridine: Another halogenated pyridine derivative with different substitution patterns and applications.
Uniqueness
5-Bromo-2-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
特性
IUPAC Name |
5-bromo-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVLKYARFQYAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593632 | |
| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-02-6 | |
| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)

